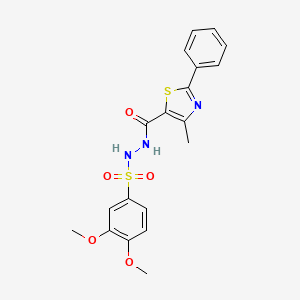![molecular formula C17H15F2N3O2S B7680567 3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)
3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential therapeutic applications. The compound is commonly referred to as DFP-10917 and is a sulfonamide derivative with a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The mechanism of action of DFP-10917 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, DFP-10917 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDAC activity, DFP-10917 can alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, DFP-10917 has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in tumor growth and metastasis.
实验室实验的优点和局限性
DFP-10917 has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and high yields of pure DFP-10917 can be obtained. Additionally, DFP-10917 has been shown to be stable under a variety of conditions, making it a suitable candidate for use in in vitro and in vivo experiments.
One limitation of DFP-10917 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental models. Additionally, DFP-10917 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on DFP-10917. One area of focus is to further elucidate the compound's mechanism of action and identify the specific targets of its anti-cancer and anti-inflammatory activities. Additionally, future research could explore the potential of DFP-10917 as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, clinical trials will be necessary to determine the safety and efficacy of DFP-10917 in humans.
合成方法
The synthesis of DFP-10917 involves a multi-step process that begins with the reaction of 2-(pyrazol-1-ylmethyl)aniline with 3,4-difluorobenzaldehyde to form an intermediate product. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product, DFP-10917. The synthesis method has been optimized to produce high yields of pure DFP-10917.
科学研究应用
DFP-10917 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, DFP-10917 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S/c18-16-7-6-15(10-17(16)19)25(23,24)21-11-13-4-1-2-5-14(13)12-22-9-3-8-20-22/h1-10,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJOXWWDTGSWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680486.png)
![5-cyclohexyl-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7680505.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B7680516.png)
![[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B7680520.png)
![4-[[4-(6-Methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7680521.png)
![2-[[benzyl(propan-2-yl)amino]methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680527.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)

![N-(2,3-dimethylphenyl)-2-[[2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetyl]amino]acetamide](/img/structure/B7680575.png)